N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide, commonly known as CHF-5074, is a novel compound that has been synthesized for its potential therapeutic applications. CHF-5074 is a selective inhibitor of the pro-inflammatory cytokine interleukin-1β (IL-1β) and has shown promising results in preclinical studies for the treatment of various inflammatory and neurodegenerative diseases.
Wirkmechanismus
CHF-5074 selectively inhibits the pro-inflammatory cytokine IL-1β, which is involved in the pathogenesis of various inflammatory and neurodegenerative diseases. IL-1β is released by activated immune cells and can cause inflammation, tissue damage, and neuronal death. By inhibiting IL-1β, CHF-5074 reduces inflammation and protects against neuronal damage.
Biochemical and Physiological Effects:
CHF-5074 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. In addition, CHF-5074 has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CHF-5074 is its selectivity for IL-1β, which reduces the risk of off-target effects. However, CHF-5074 has limited solubility in water, which can make it difficult to administer in vivo. In addition, CHF-5074 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
Future research on CHF-5074 could focus on its potential therapeutic applications in other inflammatory and neurodegenerative diseases, as well as its safety and efficacy in clinical trials. In addition, research could focus on improving the solubility of CHF-5074 to make it easier to administer in vivo.
Synthesemethoden
CHF-5074 is synthesized using a multi-step process involving the reaction of 2,4-difluorophenol and 4-chlorophenol with 3-chloro-1,2-propanediol to form the intermediate 3-(4-chlorophenoxy)-2-hydroxypropyl-2,4-difluorophenol. The intermediate is then reacted with ethyl chloroacetate to form the final product, N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
CHF-5074 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, CHF-5074 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO4/c18-11-1-4-14(5-2-11)24-9-13(22)8-21-17(23)10-25-16-6-3-12(19)7-15(16)20/h1-7,13,22H,8-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNXGMZZAPRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CNC(=O)COC2=C(C=C(C=C2)F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.